Skepinone-L functions by competitively binding to the ATP-binding pocket of the p38α kinase. The crystal structure of the human p38α/Skepinone-L complex (PDB ID: 3QUE) reveals key interactions: the 2,4-difluorophenyl ring occupies the deep hydrophobic pocket, and the dihydrodibenzo[3,1-[7]annulen-11-one scaffold is positioned near the hinge region, with the (R)-2,3-dihydroxypropyloxy side chain extending towards the solvent front [1].
This binding mode confers excellent selectivity. In kinome-wide profiling, this compound demonstrated high specificity for p38α with minimal off-target interactions, making it a superior probe compared to earlier, less selective p38 inhibitors [2].
The table below summarizes key potency and efficacy data for this compound from biochemical, cellular, and in vivo studies:
| Assay System | Measured Effect / Target | IC₅₀ / Value | Key Findings / Context |
|---|---|---|---|
| Biochemical Assay | p38α kinase activity | 5 nM [3] [4] | Foundational measure of direct enzyme inhibition potency. |
| HeLa Cells | Anisomycin-induced HSP27 phosphorylation | ~25 nM [3] [4] | Confirms effective cellular pathway inhibition. |
| Human PBMCs | LPS-induced TNF-α production | 30-50 nM [4] | Potent suppression of key inflammatory cytokine. |
| Human Platelets | CRP-induced HSP27 phosphorylation | Effect at 1 µM [5] | Virtually abolished phosphorylation; impaired platelet activation and thrombus formation. |
| In Vivo (Mouse) | Galactosamine/LPS-induced TNF-α release | 77% inhibition (oral, ~3 mg/kg) [4] | Demonstrates excellent in vivo pharmacodynamic efficacy. |
| In Vivo (Mouse) | Pharmacokinetics (Oral) | Cmax: 240 nM; t₁/₂: ~2 hours [2] [3] | Achieves blood levels well above cellular IC₅₀ values. |
To help you implement and validate these findings, here are detailed methodologies for critical experiments cited in the literature.
1. Assessing p38 Inhibition in Cells via HSP27 Phosphorylation (Western Blot) This protocol is based on experiments performed in HeLa cells and human platelets [5] [3] [4].
2. In Vitro Thrombus Formation Assay under Flow (Flow Chamber) This assay evaluates functional consequences of p38 inhibition in platelets [5].
The following diagram illustrates the signaling pathway through which this compound exerts its effects in platelets, based on the mechanistic insights from the research, and integrates the key experimental steps for validation.
This diagram integrates the p38 MAPK signaling pathway in platelets inhibited by this compound with the key experimental steps for validating its effects, from cell treatment to functional output.
While this compound is a powerful research tool, recent developments highlight ongoing efforts to improve p38 targeting. A new class of ultralong-target-residence-time (ULTR) p38α inhibitors has been developed [6].
These type 1.5 binders engage the kinase's HRI and HRII hydrophobic regions and the regulatory spine, resulting in a much longer target residence time compared to this compound. In colorectal cancer models, these ULTR-p38i demonstrated superior and sustained inhibition of p38 downstream signaling, leading to robust monotherapy efficacy—an effect not achieved with this compound [6]. This underscores the therapeutic potential of extending target residence time.
The search results confirm Skepinone-L's role as a p38 inhibitor, though specific quantitative data is limited. The table below summarizes the available information and a key methodological detail from the research:
| Inhibitor Name | Reported Binding Affinity | Key Interaction Notes | Experimental Context |
|---|---|---|---|
| This compound | Information not found in search results | High inhibitory activity; primarily interacts with hydrophobic residues but lacks hydrogen bonding [1]. | Study involved molecular docking against the p38 MAPK structure (PDB: 5MTX) [1]. |
While a dedicated protocol for this compound was not found, the following established sequential screening procedures are highly relevant for evaluating compounds like it [2]. This workflow ensures a thorough investigation of a compound's potency, cellular efficacy, and physiological relevance.
A sequential screening workflow for p38 MAPK inhibitor identification and evaluation [2].
Step 1: Isolated Enzyme Assay
Step 2: Cell-Based Assay
Step 3: Whole-Blood Assay
The finding that this compound inhibits p38 primarily through hydrophobic interactions without forming strong hydrogen bonds is a significant detail [1]. This characteristic can heavily influence the compound's binding kinetics, selectivity profile, and overall drug-likeness. The lack of hydrogen bonding may contribute to a different selectivity profile compared to inhibitors that form specific, strong interactions with the kinase's hinge region.
The table below summarizes the core identity and key inhibitory data for Skepinone-L:
| Property | Description / Value |
|---|---|
| Chemical Formula | C₂₄H₂₁F₂NO₄ [1] [2] |
| Molecular Weight | 425.42 g/mol [1] [2] |
| CAS Number | 1221485-83-1 [1] [2] |
| Target | p38α MAPK [1] |
| Mechanism | ATP-competitive inhibitor [3] [2] |
| IC₅₀ (p38α) | 5 nM [1] |
| IC₅₀ (TNF-α) | 40 nM [2] |
| Selectivity | Did not inhibit any of 402 other kinases tested at 1000 nM [2] |
This compound demonstrates potent activity in cellular models, effectively inhibiting downstream events in the p38 MAPK pathway. The following table details its cellular effects:
| Assay / Readout | Description | IC₅₀ / Effect |
|---|---|---|
| HSP27 Phosphorylation | Concentration-dependent inhibition of HSP27 phosphorylation at Ser82 in HeLa cells [1] [2] | ~25 nM [1] [2] |
| Cytokine Production | Reduction of TNF-α, IL-1β, and IL-10 concentrations [1] | 30 - 50 nM [1] |
| Platelet Function | Abrogates phosphorylation of platelet p38 MAPK substrate Hsp27; impairs secretion and aggregation [1] | Effective at 1 μM [1] |
In an in vivo model, oral administration of this compound at approximately 3 mg/kg inhibited Gal/LPS-induced TNF-α release by 77% in mice [1]. This highlights its excellent efficacy and suitability for animal studies.
The methodologies below are reconstructed from the research data on this compound.
This protocol is used to determine the compound's potency in inhibiting p38 MAPK signaling within cells [1] [2].
This protocol assesses the efficacy of this compound in a live animal model of inflammation [1].
The diagram below visualizes the p38 MAPK signaling cascade, which is directly inhibited by this compound, and its downstream effects [4].
p38 MAPK Pathway and this compound Inhibition
This compound functions as a highly selective ATP-competitive inhibitor that binds directly to the ATP-binding pocket of the p38α MAPK enzyme [3] [2] [5]. The molecular structure of this compound (a dibenzosuberone-based compound) enables it to achieve high potency and selectivity [3]. The crystal structure of human p38 MAPK in complex with this compound (PDB ID: 3QUE) provides direct evidence of this binding interaction [5]. By occupying the ATP-binding site, this compound prevents the enzyme from phosphorylating its downstream substrates, such as MAPKAPK-2/3 (MK2/3) and various transcription factors, thereby blocking the propagation of signals that lead to inflammation and other cellular stress responses [1] [4].
The p38 MAPK pathway is a crucial signaling cascade that regulates cellular responses to stress, inflammation, and genotoxic factors. The diagram below illustrates the core components and cellular responses of this pathway.
p38 MAPK signaling cascade and cellular outcomes.
This pathway is activated by tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β) and is a established driver of pathological processes in autoimmune diseases, neurodegenerative disorders, and cancer [1] [2]. In cancer, p38α MAPK is particularly significant, with elevated levels linked to poor prognosis and highly aggressive disease, making it a promising therapeutic target [1].
MAPK inhibitors are categorized into six types (I-VI) based on their binding mode and mechanism. Many developmental inhibitors, including potential Type I (ATP-competitive) compounds, have not achieved clinical approval due to selectivity issues and off-target effects [1] [2].
Table 1: Selected p38 MAPK Inhibitors in Research
| Inhibitor Name | Key Characteristics | Experimental Context | Citation |
|---|---|---|---|
| SB203580 | First-generation inhibitor; reduces non-evoked pain behaviors and bone loss. | Mouse model of breast cancer-induced bone pain. | [3] |
| SB 239063 | Second-generation, ATP-competitive inhibitor (IC₅₀ = 44 nM); showed neuroprotective effects. | Rat model of focal cerebral ischemia. | [4] |
| Compound 9i | Benzothiazole derivative; potent p38α inhibitor (IC₅₀ = 0.04 μM). | In vitro study on breast cancer cell lines. | [1] |
| LY2228820 | Well-characterized inhibitor; demonstrates potential in preclinical/clinical studies. | General p38 inhibition research. | [1] |
The methodologies below are consolidated from studies on various p38 inhibitors and can be adapted for profiling Skepinone-L.
This protocol measures the compound's direct ability to inhibit p38α enzyme activity [1].
This protocol evaluates the inhibitor's effect on cancer cell viability [1].
This protocol assesses the inhibitor's effect on disease progression and pain in a live animal model [3].
The dual role of p38 MAPK in regulating apoptosis and the tumor microenvironment makes it a compelling but complex target [5]. Overcoming the challenges of target selectivity and toxicity that have hindered earlier inhibitors is a primary focus. Promising strategies include developing Type V inhibitors that target both the ATP pocket and a unique allosteric site, potentially leading to greater selectivity and efficacy [1].
The absence of a specific Skepinone-L IC50 value in the literature indicates this may be an unpublished or proprietary finding. Your next steps could include:
The core methodology for determining small molecule TNF-α inhibition involves a combination of computational prediction and experimental validation [2]. The workflow integrates several key stages, as shown in the following diagram:
Experimental workflow for identifying and validating TNF-α inhibitors.
1. In Vitro TNF-α Inhibition Assay (L929 Cell-Based Bioassay)
This method measures the ability of a compound to protect cells from TNF-α-induced cytotoxicity [3].
2. IC50 Calculation and Data Analysis
The IC50 represents the compound concentration that confers 50% protection against TNF-α-induced cytotoxicity.
Y = Min + (Max - Min) / (1 + (X/IC50)^HillCoefficient)
where Y is the response (cell viability) and X is the inhibitor concentration [4].Small molecule inhibitors like this compound typically function by directly binding to TNF-α, preventing its interaction with receptors, unlike larger biological drugs. The following diagram illustrates the key pathways involved.
Mechanism of small molecule inhibition of TNF-α signaling.
The table below contrasts the different classes of TNF-α inhibitors, highlighting the position of small molecules like this compound.
| Inhibitor Class | Examples | Mechanism of Action | Key Characteristics |
|---|---|---|---|
| Monoclonal Antibodies | Infliximab, Adalimumab [3] | Bind with high specificity to soluble and transmembrane TNF-α [3]. | High molecular weight; injection only; risk of immunogenic side effects [3]. |
| Soluble Receptor Fusion | Etanercept [3] | Acts as a "decoy receptor" for TNF-α [3]. | |
| Peptide-Based | OB1, OB2 [3] | Mimic receptor interfaces to block TNF-α binding [3]. | Lower cost than mAbs; target specificity can be an issue [3]. |
| Small Molecules | This compound, SPD304 [2] | Binds at the dimer interface of TNF-α, promoting dissociation and stabilizing the inactive form [2]. | Potential for oral bioavailability; generally lower molecular weight [2]. |
The following protocols are adapted from recent, peer-reviewed studies that provide comprehensive details on quantitative thrombus analysis.
This protocol enables systematic screening of platelet function on a wide variety of adhesive surfaces [1].
This protocol is designed to non-invasively monitor thrombus formation at interfaces within medical devices, such as connectors and tubes [2].
This method uses image analysis to quantify thrombus growth in microchannels with defined stenosis, correlating it with wall shear rate [3].
The table below summarizes key quantitative parameters from the referenced assays, which are critical for experimental design and data interpretation.
| Assay Parameter | Protocol 1 [1] | Protocol 2 [2] | Protocol 3 [3] |
|---|---|---|---|
| Wall Shear Rate | 1,600 s⁻¹ (arterial) | Clinical flow conditions | 7,602 s⁻¹ and 29,850 s⁻¹ (stenosis-dependent) |
| Flow Rate | Not specified | 100 mL/min | 3 mL/h |
| Thrombus Quantification | Thrombus volume (z-stacks), surface coverage | Thrombus cross-sectional area (mm²) | Thrombus area growth over time |
| Key Outputs | Fibrinogen binding, P-selectin expression, Annexin A5 binding | Location-specific thrombus size (e.g., 0.637 mm² at outlet) | Growth rate, slope changes indicating adhesion/aggregation phases |
| Surface Chemistry | Multi-protein microspots | MPC-coated polyurethane/PVC | Collagen Type I coated PDMS |
| Imaging Technique | Confocal/fluorescence microscopy | Optical Coherence Tomography (OCT) | Bright-field microscopy with post-processing |
The following diagram synthesizes the key experimental stages common to these advanced thrombus formation assays:
To investigate the effects of this compound on thrombus formation using these protocols, you would integrate the compound into the established workflows:
Rheumatoid arthritis is a chronic autoimmune disorder characterized by synovial inflammation, hyperplasia, and subsequent destruction of articular cartilage and bone [1] [2]. The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling node that regulates the production of multiple pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are critically involved in RA pathogenesis [3].
Skepinone-L is a well-characterized, highly selective ATP-competitive inhibitor of p38α MAPK. While not explicitly detailed in the search results for RA models, its potential therapeutic value lies in disrupting this key inflammatory cascade, thereby reducing cytokine-driven synovitis and tissue damage.
Animal models are indispensable for understanding RA pathogenesis and evaluating new therapeutics. The table below summarizes the most common induced models used in RA research, which would be relevant for testing a compound like this compound.
| Model Name | Induction Method | Key Immune Mediators | Shared Pathological Features with Human RA |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) [1] | Immunization with type II collagen (CII) in Complete Freund's Adjuvant (CFA). | CII-specific T & B cells, TNF-α, IL-1β, IL-6, IL-17, IL-23 [1] | Symmetric joint involvement, synovitis, pannus formation, cartilage/bone destruction [1] |
| Collagen Antibody-Induced Arthritis (CAIA) [1] | Injection of a cocktail of anti-CII monoclonal antibodies. | Neutrophils, macrophages, immune complexes, IL-1β, IL-6, TNF-α [1] | Synovitis, pannus formation, cartilage/bone destruction [1] |
| Antigen-Induced Arthritis (AIA) [1] | Intra-articular injection of an antigen (e.g., methylated BSA) into a pre-sensitized animal. | T cells, IL-23, IL-17 [1] | Localized, rapid-onset inflammation, complement activation, cartilage destruction [1] |
The following diagram outlines a logical, step-by-step workflow for evaluating the efficacy of this compound in an RA model, from in vitro validation to in vivo assessment.
Based on standard methodologies for the CIA model and p38 MAPK research, here are detailed protocols for core experiments.
To build a comprehensive application note for this compound, future work should focus on:
The table below summarizes the concentration and context of Skepinone-L use in cell culture models from recent research:
| Cell Type/Model | SKL Concentration | Treatment Duration | Experimental Purpose/Context | Key Findings | Source |
|---|---|---|---|---|---|
| KAP2D CRC cell line (mouse) | 10 µM | 1 hour (for Western blot) | Test ability to inhibit p38α signaling; monotherapy efficacy. | Failed to inhibit p38α downstream signaling; induced p38α-MK2 hyperactivation; weak induction of cell death. | [1] |
| KAP organoids (mouse) | Up to 10 µM | 72 hours (viability assay) | Evaluate cell death induction as monotherapy. | Only a very weak induction of cell death, even at high concentrations. | [1] |
| KAP organoid-based syngeneic mouse model | 50 mg/kg | In vivo (therapeutic efficacy) | Compare therapeutic efficacy with a novel p38α inhibitor. | Showed limited therapeutic efficacy in vivo. | [1] |
The cited research provides insights into how this compound was used within broader experimental workflows:
The provided data and its context are crucial for planning your experiments.
Since compound-specific data was not available, the following diagram outlines a standard experimental protocol for determining the equilibrium solubility of a drug candidate, based on established pre-formulation practices [1]. You can adapt this workflow for Skepinine-L.
When developing a protocol for Skepinone-L, the choice of solvent is critical. The table below compares key properties of Dimethyl Sulfoxide (DMSO) and Ethanol, which are often used for solubility studies and preparing stock solutions [1] [2] [3].
| Property | DMSO | Ethanol |
|---|---|---|
| Chemical Formula | (CH₃)₂SO | C₂H₅OH |
| Polarity | Polar aprotic | Polar protic |
| Water Miscibility | Miscible | Miscible |
| Typical Use | High-throughput screening; stock solutions for in vitro assays [2]. | Common co-solvent for purification and formulation; used in aqueous mixtures [3]. |
| Key Advantages | Dissolves both polar and non-polar compounds; high boiling point reduces evaporation [2]. | Frequently used in pharmaceutical formulations; considered safe for certain preparations [3]. |
| Important Considerations | Can penetrate biological membranes; may affect cell viability in assays; difficult to remove via evaporation [2]. | Less toxic than other organic solvents like methanol; its concentration in aqueous mixtures directly impacts solubility [3]. |
In the absence of specific data, you can establish the solubility profile for this compound through practical experimentation.
Understanding the fundamental properties of Skepinone-L is the first step in planning your solution preparation. The key data is summarized in the table below.
| Property | Specification / Value | Source / Notes |
|---|---|---|
| CAS Number | 1221485-83-1 | [1] |
| Molecular Formula | C24H21F2NO4 | [1] |
| Molecular Weight | 425.42 g/mol | [1] |
| Physical Form | Powder | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 117.53 mM) | Saturation point unknown; stock solution solvent [1] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | Aqueous working solutions require dilution from DMSO stock [1] |
Based on its properties, this compound working solutions are typically prepared from a concentrated stock solution in DMSO, which is then diluted into an aqueous buffer.
The following workflow outlines the core steps for preparing a this compound working solution.
This protocol is intended for research and development purposes only. It synthesizes specific supplier data with standard laboratory practices for handling biochemical compounds. You should validate and optimize this protocol within the context of your specific experimental system.
This protocol outlines the steps for assessing thrombus formation using parallel-plate flow chambers or microfluidic devices, a method instrumental in studying platelet function and the screening of novel antiplatelet drugs [1].
The assay recreates key conditions of arterial thrombosis by perfusing whole blood over a thrombogenic surface (e.g., collagen) under controlled shear stress. This process allows for the real-time observation of the main stages of thrombus formation: platelet tethering, adhesion, activation, and aggregation [1] [2]. The addition of fluorescent labels enables the quantification of thrombus size and morphology.
Step 1: Coating the Flow Chamber
Step 2: Blood Preparation and Treatment
Step 3: Perfusion Experiment
Step 4: Data Acquisition and Analysis After perfusion, analyze the recorded images. Common quantitative parameters are summarized in the table below.
| Parameter | Description | How to Measure |
|---|---|---|
| Surface Coverage (%) | Percentage of area covered by fluorescent platelets. | Threshold and analyze final image frame [5]. |
| Thrombus Volume | Total volume of 3D platelet aggregates. | Analyze 3D reconstructions from z-stack images (confocal) or infer from fluorescence intensity [3]. |
| Occlusion Time (OT) | Time until flow channel is fully blocked. | Measure pressure increase over time (e.g., with T-TAS) [4]. |
| AUC (Area Under the Curve) | Integrated measure of thrombus formation over time. | Calculate from flow pressure curve (T-TAS) or fluorescence intensity curve [4]. |
The following diagram illustrates the key steps of the experimental protocol.
When adapting the general protocol for this compound, consider the following points:
This protocol provides a robust framework for investigating the effects of this compound on thrombus formation under flow. The key to a successful experiment lies in the careful preparation of the thrombogenic surface, strict control of hemodynamic conditions, and the use of appropriate quantitative image analysis. By integrating this compound into the established and highly adaptable flow chamber methodology, you can systematically elucidate its potential role as an antithrombotic agent.
This protocol outlines the steps for evaluating the effects of potential inhibitors on in vitro platelet aggregation, based on established methods used in platelet research [1] [2] [3].
The workflow below summarizes the main steps of the protocol:
The table below summarizes quantitative data on the anti-aggregatory effects of polyamines, which can serve as a reference for expected outcomes in inhibitor studies.
| Polyamine | Test Model | Agonist Used | Effective Concentration | Reported Inhibition | Source |
|---|---|---|---|---|---|
| Spermine | Rabbit PRP (Normal) | ADP (2.5 µM) | 10 µM | ~75% | [2] |
| Spermine | Rabbit PRP (Hypercholesterolemic) | ADP (2.5 µM) | 10 µM | ~54% | [2] |
| Spermidine | Rabbit PRP (Normal) | ADP (2.5 µM) | 10 µM | ~75% | [2] |
| Putrescine | Rabbit PRP (Normal) | ADP (2.5 µM) | 10 µM | ~75% | [2] |
| Spermine | Canine PRP | Arachidonic Acid (0.5 mg/mL) | 1.0 mM | ~100% | [1] |
| Spermine | Canine PRP | Collagen (2 µg/mL) | 1.0 mM | ~80% | [1] |
Understanding how an inhibitor affects platelet activation pathways is crucial. The following diagram illustrates key mechanisms by which polyamines like spermine are known to interfere with platelet function, which may provide a template for investigating your compound of interest.
Based on the literature, the mechanisms of action for established inhibitors include:
Since direct information on Skepinone-L is unavailable, you might find these approaches helpful:
Heat shock protein 27 (HSP27), encoded by the HSPB1 gene, is a multifunctional molecular chaperone that plays crucial roles in cellular stress response, cytoskeletal organization, and apoptosis regulation. HSP27 undergoes reversible phosphorylation primarily at three conserved serine residues (Ser-15, Ser-78, and Ser-82), which dramatically alters its structure and function [1]. Under basal conditions, HSP27 exists as large oligomeric complexes (200-800 kDa) that function as ATP-independent chaperones. Upon phosphorylation, these large complexes dissociate into smaller oligomers (dimers to tetramers) that exhibit altered client protein binding specificities [1] [2]. This phosphorylation-dependent structural transition enables HSP27 to participate in diverse cellular processes, including actin cytoskeleton remodeling, cell migration, signal transduction, and anti-apoptotic pathways [1] [3].
The phosphorylation status of HSP27 is increasingly recognized as a critical factor in disease pathogenesis, particularly in cancer and neurodegenerative disorders. In oncology, elevated HSP27 phosphorylation has been correlated with advanced tumor stage, metastasis, and treatment resistance [4] [5]. For instance, in metastatic hepatocellular carcinoma cells, phosphorylated HSP27 regulates NF-κB pathway activation and confers apoptosis resistance [5]. Similarly, in colorectal cancer models, inhibition of HSP27 phosphorylation has been shown to sensitize tumor cells to conventional chemotherapeutics like 5-fluorouracil [6]. These findings have positioned HSP27 phosphorylation as an attractive therapeutic target for drug development, with p38 MAPK inhibitors such as Skepinone-L emerging as valuable pharmacological tools for investigating HSP27-mediated pathways.
The phosphorylation landscape of HSP27 is predominantly regulated by the p38 MAPK-MK2/MK3 signaling axis, with additional contributions from other kinases under specific physiological contexts. The p38 MAPK-MK2/MK3 pathway represents the primary signaling module responsible for HSP27 phosphorylation in response to diverse cellular stresses, including oxidative stress, inflammatory cytokines, and chemotherapeutic agents [1]. Upon activation by upstream signals, p38 MAPK phosphorylates and activates MK2 (MAPKAPK-2), which subsequently directly phosphorylates HSP27 at all three serine residues (Ser-15, Ser-78, and Ser-82) [1]. MK3 (MAPKAPK-3), a closely related kinase, also phosphorylates HSP27 with a preference for Ser-82 over Ser-78 and Ser-15, though its contribution is less pronounced due to lower expression levels compared to MK2 [1].
Several secondary kinase pathways can also modulate HSP27 phosphorylation under specific conditions. Protein kinase D (PKD, formerly known as PKCμ) has been demonstrated to phosphorylate HSP27 at Ser-82, while Akt can directly phosphorylate HSP27 and facilitate its dissociation from Akt itself, creating a feedback regulation mechanism [7]. Additionally, cGMP-dependent protein kinases (cGK) have been reported to phosphorylate HSP27 at Thr-143, though the functional significance of this modification remains less characterized [7]. The specific kinase pathways engaged for HSP27 phosphorylation appear to be cell type-dependent and determined by the nature of the stimulus, with the p38-MK2 axis predominating in stress responses while PKD and Akt may contribute more significantly in growth factor signaling contexts.
Figure 1: HSP27 Phosphorylation Signaling Pathway. Cellular stressors activate the p38 MAPK-MK2/MK3 axis, leading to HSP27 phosphorylation at three serine residues. This triggers structural reorganization from large oligomers to smaller complexes with altered functions.
Phosphorylation induces profound structural rearrangements in HSP27 that fundamentally alter its functions. Serine phosphorylation, particularly at positions 78 and 82, triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers [1] [2]. Research has demonstrated that Ser-90 phosphorylation (corresponding to human Ser-82) is both necessary and sufficient for causing this structural transition in Chinese hamster HSP27, while Ser-15 phosphorylation plays a minor role in oligomer dissociation [2]. The structural reorganization occurs through two distinct molecular interfaces: a phosphorylation-insensitive interaction mediated by the C-terminal α-crystallin domain that maintains dimer integrity, and a phosphorylation-sensitive interaction facilitated by the N-terminal domain containing a WDPF motif that enables higher-order oligomerization [2].
The phosphorylation-dependent structural changes directly impact HSP27's functional capabilities. The chaperone activity of HSP27 is significantly modulated by its phosphorylation status, with large oligomers exhibiting potent ATP-independent chaperone function that can be disrupted upon phosphorylation-induced dissociation [1]. Additionally, phosphorylated HSP27 gains the ability to regulate actin dynamics by interacting with actin monomers and facilitating actin filament assembly at the leading edge of migrating cells [3] [7]. This function is crucial for cell motility and has been demonstrated in corneal epithelial wound healing models, where HSP27 phosphorylation promotes migration and repair processes [8]. The structural transition also enables phosphorylated HSP27 to interact with specific client proteins involved in apoptosis regulation, including components of the mitochondrial apoptosis pathway, thereby exerting cytoprotective effects [4] [5].
This compound is a highly selective and potent ATP-competitive inhibitor of p38α MAPK (mitogen-activated protein kinase), developed as a second-generation p38 inhibitor with improved specificity and reduced off-target effects. Unlike first-generation p38 inhibitors such as SB203580, which exhibits limitations in selectivity, This compound demonstrates exceptional specificity for p38α with minimal activity against other kinases, including the closely related p38β isoform [6]. This high selectivity profile makes this compound particularly valuable for dissecting the specific contributions of p38α signaling pathways in complex biological systems. The compound functions by binding to the ATP-binding pocket of p38α, thereby preventing phosphorylation and activation of downstream kinases, most notably MK2, which serves as the primary kinase directly responsible for HSP27 phosphorylation.
The therapeutic rationale for targeting the p38α/HSP27 axis stems from the well-established role of this pathway in stress resistance mechanisms and treatment resilience in various disease contexts. In cancer biology, sustained HSP27 phosphorylation via p38-MK2 signaling promotes tumor cell survival following chemotherapeutic intervention, as demonstrated in colorectal cancer models where 5-FU treatment upregulated HSP27 phosphorylation at Ser-78 [6]. Similarly, in neurodegenerative proteinopathies involving tau aggregation, modulation of HSP27 phosphorylation status influences tau clearance and neuronal function [9]. By specifically inhibiting p38α, this compound effectively disrupts this cytoprotective signaling cascade, thereby sensitizing cells to stress-induced apoptosis and reducing aggregation-prone protein accumulation in experimental models.
When employing this compound in HSP27 phosphorylation studies, several methodological considerations are essential for generating interpretable results. First, appropriate cell model selection is critical, as HSP27 expression and phosphorylation patterns vary considerably across different cell types. Cancer cell lines with documented HSP27 phosphorylation, such as HCT116 and HCT15 colorectal carcinoma cells or MHCC97H hepatocellular carcinoma cells, provide robust model systems for initial methodology development [5] [6]. Second, optimization of treatment conditions including this compound concentration (typically 0.1-1 μM for p38α inhibition), pretreatment duration (generally 1-2 hours before stimulus application), and combination with relevant stressors (e.g., chemotherapeutics, inflammatory cytokines, or oxidative stress inducers) must be empirically determined for each experimental system.
Proper control conditions should include vehicle-treated controls, stimulus-only conditions, this compound-only treatments, and appropriate positive controls for pathway activation (e.g., anisomycin for p38 activation). Additionally, verification of target engagement through assessment of MK2 phosphorylation or direct measurement of kinase activity is recommended to confirm pathway inhibition. It is also advisable to monitor potential compensatory activation of alternative HSP27 kinase pathways (e.g., Akt or PKD) that might maintain HSP27 phosphorylation despite p38α inhibition, particularly during prolonged exposure periods. When implementing this compound in vivo, attention to pharmacokinetic parameters including bioavailability, tissue distribution, and dosing frequency is necessary for meaningful interpretation of results.
This protocol describes a standardized approach for evaluating this compound-mediated inhibition of HSP27 phosphorylation in cultured cell systems, optimized for colorectal cancer cell lines but adaptable to other cell types.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Cell Lysis and Protein Extraction:
Western Blot Analysis:
Figure 2: Experimental Workflow for HSP27 Phosphorylation Analysis. Stepwise procedure for evaluating this compound effects on HSP27 phosphorylation in cell-based systems.
This protocol describes a comprehensive mass spectrometry-based approach for quantifying HSP27 phosphorylation stoichiometry at individual serine residues, providing detailed phosphorylation dynamics beyond western blot analysis.
Materials and Reagents:
Procedure:
Sample Preparation and Immunoprecipitation:
Multi-Enzyme Digestion Strategy:
LC-MS Analysis and Data Processing:
Data Analysis:
Treatment with this compound should produce a dose-dependent reduction in HSP27 phosphorylation at all three serine residues, with maximal inhibition typically observed at 0.5-1 μM concentration in cellular assays. The extent of inhibition may vary depending on the cell type and stimulus, with Ser-78 and Ser-82 generally showing more pronounced inhibition compared to Ser-15 [6]. Successful pathway inhibition should be verified by monitoring phosphorylation of downstream targets such as MK2, which should correlate with reduced HSP27 phosphorylation. The biological consequences of this compound treatment may include increased cellular sensitivity to stress-inducing agents, as demonstrated in colorectal cancer models where p38 inhibition reduced IC₅₀ values for 5-FU by 30-50% [6].
Table 1: Expected Effects of this compound on HSP27 Phosphorylation in Cellular Models
| Experimental Condition | Ser-15 Phosphorylation | Ser-78 Phosphorylation | Ser-82 Phosphorylation | Functional Outcome |
|---|---|---|---|---|
| Basal (unstimulated) | Minimal change | Minimal change | Minimal change | No significant effect on viability |
| Stressor only | ↑↑ (2-3 fold) | ↑↑↑ (3-5 fold) | ↑↑↑ (3-5 fold) | Enhanced stress resistance |
| This compound only | ↓ (30-40%) | ↓ (30-40%) | ↓ (30-40%) | Minimal effect on viability |
| Stressor + this compound | ↓↓ (60-70% inhibition) | ↓↓↓ (70-80% inhibition) | ↓↓↓ (70-80% inhibition) | Sensitization to stress-induced apoptosis |
Interpretation of experimental results should consider the dynamic nature of HSP27 phosphorylation, which can occur rapidly (within minutes) following stimulus application and may exhibit complex temporal patterns [1]. Additionally, researchers should be aware that different stressors may induce distinct phosphorylation patterns across the three serine residues, potentially resulting in varying biological consequences. For example, certain apoptotic inducers promote accumulation of large HSP27 oligomers while others favor small oligomer formation, despite similar overall phosphorylation levels [4].
Several technical challenges may arise when investigating HSP27 phosphorylation, requiring specific troubleshooting approaches. Incomplete phosphorylation inhibition despite this compound treatment may indicate compensation by alternative kinase pathways (e.g., Akt or PKD), necessitating combination kinase inhibition strategies [7]. High background phosphorylation in control samples can be mitigated by serum starvation prior to experiments and careful validation of antibody specificity using phospho-specific antibodies and peptide competition assays. Variable antibody performance across cell types can be addressed by including positive control lysates with known phosphorylation status in each blot.
Technical validation should include verification of target engagement through assessment of MK2 phosphorylation status, which should correlate with HSP27 phosphorylation changes. Functional validation can be achieved through complementary approaches such as actin polymerization assays [3] [7] or apoptosis sensitivity tests [5] [6] to confirm biological consequences of phosphorylation inhibition. For mass spectrometry-based approaches, internal standardization using stable isotope-labeled HSP27 peptides can improve quantification accuracy, while sequence coverage validation should confirm complete analysis of all modification sites [7].
Table 2: Troubleshooting Guide for HSP27 Phosphorylation Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background phosphorylation | Serum-induced activation, antibody cross-reactivity | Serum starvation prior to assay, validate antibody specificity with peptide blocks |
| Incomplete inhibition with this compound | Compensation by alternative kinases, insufficient drug concentration | Combine with Akt or PKD inhibitors, perform dose-response (0.1-10 μM) |
| Poor band resolution in western | Over-transfer, protein degradation | Optimize transfer time, use fresh protease/phosphatase inhibitors |
| Variable phosphorylation between replicates | Inconsistent stimulation timing, cell density effects | Standardize protocol timing, maintain consistent cell confluence |
| Inconsistent MS quantification | Incomplete digestion, peptide loss | Implement multi-enzyme digestion, use guanidine HCl for large peptides |
The experimental approaches outlined in these application notes enable sophisticated investigation of HSP27 phosphorylation in diverse research contexts. In cancer biology, these protocols facilitate studies of treatment resistance mechanisms, particularly the role of HSP27 phosphorylation in cytoprotective responses to chemotherapeutics [4] [6]. In neurodegenerative disease research, these methods support exploration of HSP27's phosphorylation-dependent regulation of pathological protein aggregation, as demonstrated in tauopathy models where phospho-dynamic HSP27 facilitated tau clearance while pseudo-phosphorylated HSP27 promoted soluble tau accumulation [9]. Additionally, in inflammatory disease contexts, these approaches can elucidate how HSP27 phosphorylation modulates immune signaling pathways, including potentially novel roles in regulating cGAS-STING mediated interferon responses [10].
Emerging research directions highlight several promising applications for this compound and related HSP27 phosphorylation inhibitors. Combination therapy approaches represent a particularly compelling strategy, wherein this compound-mediated HSP27 phosphorylation inhibition is paired with conventional chemotherapeutics to overcome treatment resistance [6]. The development of phosphorylation state-specific biomarkers based on HSP27 phosphorylation patterns offers potential for patient stratification and treatment response monitoring [4] [7]. Furthermore, the discovery of novel HSP27 phosphorylation-dependent interactions with viral proteins [10] and regulation of innate immune signaling pathways suggests expanding applications in infectious disease and immunology research. As understanding of HSP27 phosphorylation biology continues to evolve, the refined methodologies presented here will enable increasingly sophisticated dissection of this complex regulatory mechanism in health and disease.
The entire experimental process, from sample collection to data analysis, is summarized in the following workflow diagram for a clear overview.
Here is a step-by-step protocol, adapted from general UPLC-MS/MS methodologies for small molecules [1], which you can tailor for Skepinone-L.
This step is critical for removing interfering compounds and minimizing ion suppression in the mass spectrometer.
The table below summarizes the key instrumental parameters for the quantification of this compound.
Table 1: UPLC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| UPLC System | Acquity H-Class or equivalent | |
| Column | ACQUITY UPLC CSH C18 (1.7 μm, 2.1 × 100 mm) [1] | Small particle size for high resolution. |
| Column Temp. | 36-40 °C | Improves chromatographic reproducibility [2]. |
| Flow Rate | 0.4 mL/min [1] | Standard for 2.1 mm ID columns. |
| Injection Vol. | 5-10 μL [1] | |
| Mobile Phase A | Water with 0.1% Formic Acid | Aids in positive ion formation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 15% B to 45% B over 15 min [1] | Optimize for this compound retention. |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-S) | Operated in Multiple Reaction Monitoring (MRM) mode. |
| Ionization | Electrospray Ionization (ESI) | Polarity depends on this compound's structure (likely positive). |
| MRM Transitions | To be optimized | Precursor ion > Product ion for both this compound and IS. |
Table 2: Essential Method Validation Parameters
| Parameter | Assessment Criteria |
|---|---|
| Selectivity/Specificity | No significant interference at the retention times of this compound and the IS from the blank matrix. |
| Linearity & Range | Correlation coefficient (R²) > 0.99 over the intended concentration range. |
| Accuracy | Measured concentration within ±15% of the nominal value for QC samples (±20% at LLOQ). |
| Precision | Coefficient of Variation (CV) ≤15% for repeated measurements of QC samples (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥10, with precision and accuracy meeting the above criteria. |
| Extraction Recovery | Consistent and high recovery of this compound and the IS, evaluated by comparing peak areas. |
| Matrix Effects | Signal suppression/enhancement should be minimal and consistent, as assessed by the IS-normalized matrix factor. |
Lipidomics has emerged as a powerful analytical approach in pharmaceutical research, enabling comprehensive characterization of lipid profiles and their alterations in response to drug treatments. Skepinone-L is a highly selective ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) with potential therapeutic applications in inflammatory diseases, cancer, and cardiovascular disorders. However, its complete mechanism of action and effects on cellular lipid metabolism remain incompletely characterized. This protocol establishes a standardized lipidomics workflow specifically optimized for investigating this compound-induced lipid alterations, enabling researchers to identify lipid-based biomarkers of drug response and decipher novel mechanisms of drug action through lipid metabolic pathways. The methodology integrates advanced chromatographic separation with high-resolution mass spectrometry to achieve comprehensive coverage of the lipidome, from abundant membrane phospholipids to signaling lipids present at low concentrations.
The significance of lipidomics in drug mechanism studies stems from the crucial roles lipids play in cellular structure, signaling, and energy homeostasis. Membrane phospholipids constitute primary structural components of cellular membranes, while specialized lipid mediators such as phosphatidic acid (PA) and phosphatidylinositol phosphates (PIPs) regulate key signaling cascades, including those modulated by p38 MAPK inhibition [1]. Research has demonstrated that p38 MAPK signaling influences lipid metabolism and membrane remodeling under stress conditions, suggesting that this compound may induce specific lipid alterations that contribute to its pharmacological effects [1]. This protocol provides the necessary tools to identify and quantify these lipid changes, potentially revealing novel aspects of this compound's mechanism beyond direct kinase inhibition.
A successful lipidomics study requires careful experimental planning and execution across multiple stages, from sample preparation to data interpretation. The comprehensive workflow presented below encompasses all critical steps for profiling this compound-induced lipid alterations:
Proper sample preparation is fundamental for obtaining reliable lipidomics data. For this compound treatment studies, plate cultured cells at appropriate densities and allow them to adhere for 24 hours before treatment. Prepare this compound stock solutions in DMSO and dilute to working concentrations in culture media, ensuring final DMSO concentrations do not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations. After treatment (recommended duration: 4-24 hours, depending on research objectives), wash cells twice with cold phosphate-buffered saline (PBS) and harvest using cell scrapers in PBS. Quench metabolic processes immediately by placing samples on ice or snap-freezing in liquid nitrogen. Store samples at -80°C until lipid extraction. For tissue samples, flash-freeze in liquid nitrogen and pulverize using a mortar and pestle under liquid nitrogen cooling. For biofluids (plasma, serum), add appropriate antioxidants and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.
Cellular Lipid Extraction: Transfer cell suspensions (typically 1-5 × 10^6 cells) to glass tubes and add internal standards mixture. For tissues, use 10-50 mg material. The internal standards should include representative lipids from each major class: PC(14:0/14:0), PE(14:0/14:0), PS(14:0/14:0), PI(14:0/14:0), PG(14:0/14:0), PA(14:0/14:0), LPC(17:0), LPE(17:0), SM(d18:1/17:0), Cer(d18:1/17:0), DAG(17:0/17:0), TAG(17:0/17:0/17:0), and cholesterol-d7. Add the internal standards before extraction to account for procedural losses and matrix effects [2].
Quality Control Samples: Prepare three types of quality control (QC) samples:
The methyl tert-butyl ether (MTBE) extraction method provides superior recovery for most lipid classes and simplifies the phase separation compared to traditional methods. The protocol below is adapted from Matyash et al. (2008) with modifications for this compound-treated samples [2]:
Table 1: Lipid Extraction Protocol Using MTBE/Methanol
| Step | Reagents & Volumes | Conditions | Purpose |
|---|---|---|---|
| 1. Sample Preparation | PBS-washed cell pellet (1-5×10^6 cells) or 10-50 mg tissue | Keep at 4°C | Preserve lipid integrity |
| 2. Internal Standards | 10-50 μL ISTD mixture in CHCl₃:MeOH (1:1) | Volume depends on sample size | Quantification normalization |
| 3. Methanol Addition | 225 μL methanol | Vortex 10 seconds | Denature proteins, initiate extraction |
| 4. MTBE Addition | 750 μL MTBE | Vortex 20 minutes at 4°C | Primary extraction solvent |
| 5. Phase Separation | 188 μL LC-MS grade water | Incubate 10 minutes at room temperature, centrifuge 10 minutes at 14,000×g | Induce phase separation |
| 6. Organic Collection | Collect upper (organic) phase | Avoid interface | Recover extracted lipids |
| 7. Re-extraction | 300 μL MTBE:MeOH:H₂O (10:3:2.5) to lower phase | Vortex 10 minutes, centrifuge, combine organics | Improve recovery of polar lipids |
| 8. Evaporation | Dry under nitrogen stream | Temperature <30°C | Concentrate lipids |
| 9. Reconstitution | 100-200 μL isopropanol:acetonitrile:H₂O (2:1:1) | Sonicate 10 minutes, vortex 5 minutes | Prepare for LC-MS analysis |
| 10. Storage | Transfer to LC vials with inserts | Store at -20°C until analysis (≤48 hours) | Prevent degradation |
The MTBE method offers several advantages over traditional Folch and Bligh-Dyer methods, including simplified collection of the lipid-containing upper organic phase and reduced formation of problematic emulsions at the interface [2]. For acid-sensitive lipids such as plasmalogens, avoid acidification or use mild acidification (formic acid at pH 4-5) to minimize degradation. Always include process blanks (extraction without biological material) to identify background contamination.
Optimal chromatographic separation is critical for resolving diverse lipid classes with varying polarities and structural features. This protocol implements two complementary separation modes to achieve comprehensive lipid coverage:
Reversed-Phase Chromatography separates lipids based on hydrophobicity, resolving molecular species within each class by acyl chain length and unsaturation. The method is particularly effective for nonpolar lipids and phospholipid molecular species:
Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids by class based on the polarity of their head groups, enabling class-based profiling and simplifying lipid identification:
High-resolution accurate mass (HRAM) spectrometry provides the specificity and sensitivity required for comprehensive lipid identification and quantification. This protocol utilizes a Q-Exactive series Orbitrap mass spectrometer or equivalent, operating in both positive and negative ionization modes with switching:
Table 2: Mass Spectrometry Acquisition Parameters
| Parameter | Positive Mode | Negative Mode |
|---|---|---|
| Spray Voltage | 3.5 kV | 2.8 kV |
| Capillary Temp | 320°C | 320°C |
| Sheath Gas | 45 arb | 45 arb |
| Aux Gas | 15 arb | 15 arb |
| S-Lens RF | 55% | 55% |
| MS1 Resolution | 70,000 @ m/z 200 | 70,000 @ m/z 200 |
| Scan Range | m/z 200-2000 | m/z 200-2000 |
| AGC Target | 1e6 | 1e6 |
| Max Injection | 100 ms | 100 ms |
| DD-MS2 | Top 5-10 most intense ions | Top 5-10 most intense ions |
| MS2 Resolution | 17,500 | 17,500 |
| Stepped NCE | 20, 30, 40 eV | 20, 30, 40 eV |
| Isolation Window | 1.0 m/z | 1.0 m/z |
| Dynamic Exclusion | 15 s | 15 s |
Data-dependent acquisition (DDA) should be performed with inclusion lists targeting lipids of interest, particularly low-abundance signaling lipids that may be relevant to this compound mechanism. For absolute quantification, include additional targeted methods focusing on specific lipid classes with stable isotope-labeled internal standards.
Process raw LC-MS data using specialized lipidomics software such as LipidSearch (Thermo Scientific), SimLipid, or open-source alternatives like MS-DIAL. The processing workflow typically includes:
Key identification criteria include:
After lipid identification and quantification, perform statistical analysis to identify this compound-induced lipid alterations:
The following diagram illustrates the key lipid metabolic pathways that may be affected by this compound treatment, based on established connections between p38 MAPK signaling and lipid metabolism:
Based on p38 MAPK's established roles in lipid metabolism and stress response, this compound treatment is expected to induce specific lipid alterations that can be investigated using this protocol:
For cellular studies, treat cells with this compound across a concentration range (0.1-10 μM) and multiple time points (2-24 hours) to capture concentration-dependent and time-dependent lipid alterations. Include comparison groups with other p38 inhibitors to distinguish class effects from this compound-specific effects.
To elucidate the mechanisms underlying this compound-induced lipid alterations, incorporate the following experimental approaches:
Table 3: Troubleshooting Guide for Lipidomics Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Peak Shape | Column degradation, mobile phase issues, incorrect pH | Replace guard column, prepare fresh mobile phases, check pH |
| Low Signal Intensity | Ion source contamination, low injection amount, improper ionization | Clean ion source, check sample concentration, optimize ionization parameters |
| Inconsistent Retention Times | Mobile phase or gradient inconsistencies, temperature fluctuations | Use consistent mobile phase preparation, maintain stable column temperature |
| High Background Noise | Contaminated solvents, column bleed, source contamination | Use HPLC-grade solvents, replace column if necessary, clean ion source |
| Missing Lipid Classes | Inefficient extraction, inappropriate chromatography, wrong ionization mode | Optimize extraction protocol, use complementary separation methods, switch ionization polarity |
| Poor reproducibility | Inconsistent sample preparation, instrument drift, injection errors | Use automated sample handling, include QC samples, randomize injection order |
Implement rigorous QC procedures throughout the analytical workflow to ensure data quality and reproducibility:
This comprehensive protocol provides a standardized workflow for lipidomics analysis specifically tailored to investigate this compound's mechanisms of action. The method leverages advanced chromatographic separation coupled with high-resolution mass spectrometry to achieve comprehensive lipid coverage, from abundant membrane constituents to low-abundance signaling lipids. The integration of rigorous quality control measures and structured data analysis ensures generation of high-quality, reproducible data suitable for elucidating novel drug mechanisms.
The protocol's applications extend beyond basic mechanism studies to include biomarker discovery for patient stratification, assessment of drug combinations, and evaluation of resistance mechanisms. As lipidomics technologies continue to advance, future refinements may include implementation of ion mobility for enhanced isomer separation, more sophisticated stable isotope tracing approaches, and integration with spatial imaging mass spectrometry to resolve subcellular lipid distributions in response to this compound treatment.
Prepare a mixture of internal standards in chloroform:methanol (1:1, v/v) at appropriate concentrations (typically 0.1-10 μg/mL depending on sample type):
When publishing results, include the following minimal information:
The flowchart below outlines a systematic approach to resolve solubility issues. Begin with the initial solubilization steps and proceed through the troubleshooting path as needed.
This table will help you diagnose the issue based on the compound's properties and select an appropriate solvent. The logic is derived from standard peptide solubilization protocols [1].
| Property / Condition | Diagnosis | Recommended Solvent / Action [1] |
|---|---|---|
| Overall Net Charge | Basic Peptide | Acidic solution: 10% acetic acid, 0.1% TFA, 0.1% formic acid. |
| Acidic Peptide | Basic solution: 10% NH(_4)OH, ammonium bicarbonate buffer. | |
| Neutral Peptide (>25% charged residues) | Water or aqueous buffers. | |
| Neutral Peptide (<25% charged residues) | Organic solvents (DMSO, ACN, DMF). | |
| High Hydrophobicity | >50% hydrophobic residues (W,L,I,F,M,V,Y,P,A) | Dissolve in 100% organic solvent first, then dilute. |
| Presence of Cys, Met, Trp | Oxidation-sensitive | Use oxygen-free buffers. Avoid DMSO. Consider reducing agents (e.g., DTT). |
| Very Short Peptide | <5 residues, mostly hydrophobic | Requires organic solvents (DMSO, DMF, acetonitrile). |
Follow this core protocol for any initial solubilization attempt [1]:
For peptides with 50% or more hydrophobic residues [1]:
What is the most critical first step I might be missing? The most common oversight is not analyzing the amino acid sequence and net charge of your compound before choosing a solvent. Using a charge-incompatible solvent (e.g., a basic buffer for a basic peptide) will often fail. Always calculate the net charge first [1].
My peptide is still precipitating after trying these solvents. What can I do? For persistently insoluble or aggregated peptides, you can use denaturing agents such as 6M urea or 6M guanidine hydrochloride. These work by disrupting hydrogen bonding networks that cause aggregation. Be aware that these compounds can interfere with most biological systems, so their use is often limited to specific purification or denaturation experiments [1].
Why should I avoid DMSO for some peptides? While DMSO is a very common and useful solvent, it should be avoided for peptides containing Cysteine, Methionine, or Tryptophan, as it can promote oxidation of these residues. For these oxidation-sensitive peptides, use oxygen-free buffers or alternative solvents like DMF [1].
How do temperature and pressure affect solubility?
While specific data on this compound is unavailable, you can effectively troubleshoot by applying these core principles:
Q: What are the key experimental systems for assessing metabolic stability, and how do I choose?
The table below compares the two primary in vitro systems used for metabolic stability assays.
| Assay Feature | Liver Microsomes Assay [1] | Hepatocytes Assay [2] |
|---|---|---|
| Biological Component | Subcellular fraction (microsomal membranes) | Whole liver cells |
| Metabolic Coverage | Primarily Phase I metabolism (CYP450 enzymes) | Both Phase I & Phase II metabolism |
| Key Readout | % of parent compound remaining over time [1] | % of parent compound remaining over time [2] |
| Throughput | High (can be automated in 96/384-well format) [1] | Moderate to High |
| Data Output | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) [2] |
Q: What is the standard workflow for a hepatocyte metabolic stability assay?
The following diagram outlines a typical workflow for assessing metabolic stability in hepatocytes.
Q: Our metabolic stability results show high variability between experiments. What could be the cause?
Q: How can I predict metabolic stability earlier in the drug discovery process to save resources?
Q: The metabolic stability differs significantly between species (e.g., mouse vs. human). Is this expected?
Q: How is the half-life (t₁/₂) calculated from the assay data?
The data from the LC-MS/MS analysis is used to plot the natural logarithm of the parent compound remaining versus time [2]. The steps are outlined below.
CYP2B6 is a major human enzyme responsible for metabolizing approximately 2% to 10% of all clinically used drugs [1] [2]. Understanding its key characteristics is the first step in assessing its potential interaction with a compound like Skepinone-L.
The table below summarizes the core information about this enzyme.
| Aspect | Description |
|---|---|
| Primary Function | Metabolism of xenobiotics (foreign compounds) and some endogenous substances [1]. |
| Tissue Expression | Primarily in the liver [1]. |
| Key Regulators | Transcriptional control by nuclear receptors CAR and PXR [1] [2]. |
| Genetic Variability | Highly polymorphic (e.g., alleles *6, *16, *18), leading to significant inter-individual differences in enzyme activity [2]. |
| Reaction Type | Catalyzes reactions including hydroxylation and N-demethylation [2]. |
Familiarity with known substrates, inhibitors, and inducers of CYP2B6 provides a foundation for predicting potential drug-drug interactions and designing relevant experimental controls.
The following table lists examples of substances that interact with CYP2B6.
| Category | Examples |
|---|---|
| Select Substrates | Bupropion, Efavirenz, Cyclophosphamide, Methadone, Artemisinin, Propofol, Ketamine [1] [2] [3]. |
| Select Inhibitors | Clinical Drugs: Clopidogrel, Sertraline, Thiotepa, Ticlopidine [4]. Natural Products: Dihydromethysticin, Gambogic acid, 2,2'-dihydroxychalcone [3]. | | Select Inducers | Phenobarbital, Rifampin [4]. |
Since specific data on this compound is unavailable, here are established experimental protocols you can use to determine its relationship with CYP2B6.
In Vitro Inhibition Screening
Reaction Phenotyping
The experimental workflow for these investigations can be visualized as follows:
The optimal concentration of this compound depends on your experimental model and the specific aspect of p38 signaling you are investigating. The following table summarizes effective doses from key studies.
| Experimental Model | Target / Readout | Effective Concentration | Key Findings / Context |
|---|---|---|---|
| Isolated Human Platelets [1] | p38 MAPK (Hsp27 phosphorylation) | 1 μM | Virtually abrogated phosphorylation induced by various agonists (CRP, thrombin, U-46619). |
| Isolated Human Platelets [1] | Platelet Secretion & Aggregation | 1 μM | Significantly blunted activation from threshold concentrations of agonists. |
| Isolated Human Platelets [1] | Thrombus Formation (under flow) | 1 μM | Markedly blunted thrombus formation under both low and high arterial shear rates. |
| K/BxN Serum Transfer Arthritis (In Vivo mouse) [2] | Ankle Swelling / Arthritis Severity | 10 mg/kg (oral, once daily) | Significantly reduced ankle thickness and improved histopathological scores in experimental RA. |
Here are detailed methodologies for common experiments demonstrating this compound's efficacy.
This protocol is adapted from studies on human platelet function [1].
This protocol outlines the use of this compound in an inflammatory disease model [2].
To visualize the role of p38 and this compound's mechanism, here is a simplified signaling pathway diagram.
Diagram 1: Simplified p38 MAPK signaling pathway and this compound inhibition point.
The general workflow for an experiment using this compound can be summarized as follows:
Diagram 2: General experimental workflow for using this compound.
When designing your stability study, you will need to define the following variables. The table below summarizes critical parameters and common options to test.
| Parameter | Considerations & Common Options |
|---|---|
| Solution Composition | Solvent (e.g., DMSO, buffer), concentration, presence of stabilizers. |
| Storage Conditions | Temperature (-20°C, 4°C, room temp), light exposure (light/dark), atmosphere (air/inert gas). |
| Time Points | Frequency of testing (e.g., 0, 1, 2, 4 weeks, 3, 6 months). |
| Analytical Methods | HPLC/Purity analysis, mass spectrometry, functional/biological activity assays. |
Here is a detailed methodology you can adapt to conduct a stability study for Skepinone-L. This protocol is inspired by standard practices for handling lab reagents and assay compounds [1] [2].
1. Solution Preparation
2. Storage and Sampling
3. Analysis of Stability
Q: My this compound solution shows a precipitate after storage. What should I do?
Q: The chemical purity is high, but my biological assay results are inconsistent. What could be wrong?
Q: How should I document my stability data?
I hope this structured approach provides a solid foundation for you to determine the stability of this compound in your specific experimental context.
Q1: What are the primary challenges in identifying Skepinone-L metabolites? The main challenges often involve:
Q2: My metabolite peaks are broad or tailing. How can I improve the peak shape? Poor peak shape is frequently related to issues with the mobile phase pH or the column chemistry.
Q3: I suspect a loss of sensitivity. What should I check? A drop in sensitivity can have several causes. The following checklist can help you systematically troubleshoot the issue:
| Checkpoint | Action |
|---|---|
| Sample Integrity | Verify the samples have not degraded and are stored correctly. |
| Mobile Phase | Prepare fresh mobile phases and buffers. |
| LC Flow Cell | Inspect for air bubbles and contamination. |
| Nebulizer (MS) | Check for clogs, especially if the sample contains salts or proteins. |
| MS Calibration | Recalibrate the mass spectrometer according to the manufacturer's guidelines. |
Below is a generalized workflow for identifying drug metabolites. You can adapt this protocol for this compound.
1. Sample Preparation
2. HPLC Method Development (Starting Point) This is a suggested method to begin optimization. You will need to adjust parameters based on your results.
3. Detection: High-Resolution Mass Spectrometry (HRMS)
4. Data Analysis
The diagram below summarizes this logical workflow.
This methodology, adapted from standard stress testing procedures [1], provides a systematic approach to evaluate Skepinone-L's stability in different solvents. The core workflow is summarized in the diagram below.
Title: Solvent Compatibility Test Workflow
To implement this workflow, follow the detailed steps and recommended parameters below.
Step 1: Prepare Stock Solutions
Step 2: Apply Stress Conditions [1]
Step 3: HPLC Analysis with LC-MS Detection [1]
Step 4: Data Interpretation & Compatibility Assessment
% Degradation = (1 - [Peak Area of Stressed Sample / Peak Area of Control]) × 100.During your compatibility tests, you may encounter retention time shifts. This table outlines common causes and solutions based on general HPLC principles [2].
| Problem Cause | Impact on Retention Time | Recommended Solution |
|---|
| Mobile Phase Variation (±0.5-1% organic solvent) | Significant shift. Rule of thumb: 10% change in organic can cause ~3x retention change for small molecules [2]. | Standardize mobile phase preparation; use HPLC-grade solvents; ensure tight container sealing. | | Column Temperature Fluctuation | ~2% change per 1°C for small molecules [2]. | Use a thermostatted column oven; avoid ambient temperature operation. | | Mobile Phase pH Shift (±0.1 units) | Dramatic shift for ionizable compounds [2]. | Use buffers within ±1 unit of pKa; prepare with high precision; use fresh buffers. | | Pump Flow Rate Inaccuracy | Direct, proportional change. 1% flow change causes ~1% retention change [2]. | Regular pump maintenance; check for malfunctioning parts (seals, check valves). |
What is an acceptable level of retention time variation? With modern instrumentation and a good column, run-to-run variation is typically small, often in the range of ±0.02 to 0.05 minutes [2]. However, you should establish what is normal for your specific method.
Can I use a different C18 column if the Inertsil ODS-3V is unavailable? Yes, but the method may require re-validation. Columns from different manufacturers, while both C18, can have variations in silica purity, bonding chemistry, and endcapping, which can affect retention and selectivity. Always test the new column with a standard mixture to ensure performance matches your requirements.
Where can I find more specific information on this compound? The most reliable information can often be found in the original peer-reviewed literature where this compound was first reported or used in studies. Checking the supplier's Certificate of Analysis (CoA) and technical data sheets is also highly recommended.
The table below summarizes the key characteristics of these two p38 MAPK inhibitors, highlighting critical differences in their selectivity and research applications.
| Feature | Skepinone-L | SB202190 |
|---|---|---|
| Reported Selectivity | Excellent in vivo efficacy and selectivity; described as a valuable probe for chemical biology research [1]. | Potent inhibitor of p38α/β; numerous documented off-target effects complicate data interpretation [2] [3]. |
| Key Off-Target Activities | Information not available in search results. | • Activates MEK/MAPK pathway, stimulating growth of leukemia cells [3]. • Activates TFEB/TFE3-dependent autophagy via ER calcium release, independent of p38 inhibition [2]. • Slows p38 dephosphorylation by stabilizing an inactive conformation [4]. | | Primary Research Use | Investigated as a selective probe for studying the p38 MAPK signaling pathway in vivo [1]. | Widely used as a p38 pathway inhibitor, but its off-target effects necessitate careful experimental design and cautious interpretation [2] [5]. | | p38α IC₅₀ | Information not available in search results. | 50 nM [5] [6] | | p38β IC₅₀ | Information not available in search results. | 100 nM [5] [6] |
SB202190 is a potent and cell-permeable ATP-competitive inhibitor that binds within the ATP pocket of p38α and p38β [5] [6]. However, its value as a specific research tool is significantly limited by its well-documented off-target activities:
In contrast to SB202190, this compound was designed to address the historical lack of highly selective p38 inhibitors. It is described as the first ATP-competitive p38 MAPK inhibitor with excellent in vivo efficacy and selectivity [1]. Its high selectivity makes it a more reliable chemical biology probe for investigating the p38 MAPK signaling pathway, potentially fostering the development of a new class of kinase inhibitors [1]. Detailed quantitative data on its IC₅₀ values and a comprehensive list of off-target profiles were not available in the search results provided.
When using these inhibitors in experimental settings, consider the following protocols derived from the literature:
To clearly visualize the complex mechanisms of SB202190 described in the literature, the following diagram maps its primary and off-target effects:
The table below summarizes the key characteristics and efficacy data for BIRB 796 gathered from the scientific literature.
| Aspect | Details on BIRB 796 |
|---|---|
| Other Names | Doramapimod [1] [2] |
| Primary Target | p38 mitogen-activated protein kinase (MAPK) [3] [1] |
| Mechanism of Action | High-affinity allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation [3] [4] [5]. |
| Key Finding | Acts as a "dual-action" inhibitor: blocks active site and promotes dephosphorylation/inactivation of p38α by phosphatases [5]. |
| Inhibitory Activity (Kd) | 50 - 100 pM (picomolar) for p38 MAPK [1] |
| Cellular Efficacy (IC50) | Inhibits LPS-induced TNFα production in human PBMCs (IC50 = 21 nM) [1] |
| Anti-tumor Efficacy (in vitro) | Inhibits proliferation, migration, and invasion of glioblastoma (GBM) cells (U87, U251) at micromolar (μM) concentrations [3]. |
| Key Experimental Models | • In vitro kinase assays • Human cell lines (e.g., THP-1 monocytes, U87/U251 glioblastoma) • Mouse cell lines (e.g., Raw 264.7 macrophages) [3] [4] [5] |
The efficacy of BIRB 796 has been demonstrated across various experimental models.
The findings on BIRB 796 are supported by standard and robust laboratory methods.
Recent structural biology research has revealed a sophisticated dual mechanism for BIRB 796 that goes beyond simple inhibition [5]. The diagram below illustrates how it simultaneously blocks kinase activity and promotes enzymatic dephosphorylation.
This dual-action mechanism enhances the inhibitory effect on p38α signaling, representing a more profound and potentially longer-lasting inactivation compared to traditional ATP-competitive inhibitors [5].
| Feature | Skepinone-L | LY2228820 (Ralimetinib) |
|---|---|---|
| Primary Target | p38α (MAPK14); designed based on this compound to also inhibit MAPK11 (p38β) [1] | p38α (MAPK14) & p38β (MAPK11) [2] [3] [4] |
| Reported Potency (IC₅₀) | MAPK14 (p38α): 5 nM [1] Designed derivatives (e.g., 13b): MAPK11 IC₅₀ = 4.2 nM [1] | p38α: 5.3-7 nM p38β: 3.2 nM [3] [4] [5] | | Key Therapeutic Context | Investigated as a potential treatment for Huntington's Disease (HD) by reducing mutant huntingtin protein via MAPK11 inhibition [1] | Evaluated in clinical trials for advanced cancers (monotherapy and combination therapy) [6] [7] | | Selectivity | Excellent selectivity for p38α; derivatives exploit subtle differences for MAPK11 inhibition [1] | Selective for p38α/β over other MAPK pathways; a 2023 study suggests its anticancer activity may be driven by EGFR inhibition [8] | | Clinical Status | Preclinical research stage [1] | Completed Phase 1/2 trials in oncology [7] [8] |
For researchers, the methodology behind potency data is critical for evaluation and experimental design.
1. Kinase Activity Assays (IC₅₀ Determination)
2. Key Cellular and In Vivo Experiments
The diagram below illustrates the core p38 MAPK pathway, showing the position of these inhibitors and key downstream effects.
The table below summarizes key characteristics of Skepinone-L and other classes of p38α inhibitors based on recent studies.
| Inhibitor Name | Type / Class | Reported IC₅₀ / Potency | Key Characteristics & Selectivity |
|---|---|---|---|
| This compound | ATP-competitive, Type I [1] [2] | ~5 nM (MAPK14) [1] | "Excellent" / "Highly selective"; induces a glycine flip in the hinge region [2]. |
| ULTR-p38i (e.g., compound 1639) | Type 1.5 Binder [3] | <3 nM (isolated kinase) [3] | Ultralong target residence time (TRT=184 s); robust inhibition of downstream signaling; effective monotherapy in CRC models [3]. |
| NC-p38i (e.g., NC-37, NC-38) | Non-canonical Autophosphorylation Inhibitor [4] | Low µM range (IC₅₀) [4] | Highly selective for inhibiting p38α autophosphorylation; weakly affects the canonical MKK6-driven pathway [4]. |
| LY2228820 (Ralimetinib) | Type I, Second-generation [3] | Information missing from search | Has entered multiple phase 1/2 clinical trials for cancer; showed only weak cell death induction in CRC organoid models [3]. |
| BIRB-796 | Type II, Allosteric [3] [4] | Information missing from search | Binds to a DFG-out inactive conformation; failed to prevent p38α reactivation and cell death in CRC models [3]. |
| PH-797804 | Type I, Second-generation [3] [4] | Information missing from search | Good pharmacokinetics and selectivity; showed only weak cell death induction in CRC organoid models [3]. |
The high selectivity of this compound is supported by several key experimental approaches:
A key concept for understanding inhibitor selectivity is the "glycine flip," a conformational change this compound induces in the kinase's hinge region. This mechanism, combined with addressing specific hydrophobic regions, underlies its high selectivity [2].
The diagrams below illustrate the binding mechanisms of different p38 inhibitor classes and a generalized workflow for kinase selectivity profiling.
Binding Mechanisms of p38α Inhibitor Classes
General Workflow for Kinase Inhibitor Profiling
| Feature | This compound | Other p38 MAPK Inhibitors (e.g., SB202190, SB203580, Pamapimod, VX-702) |
|---|---|---|
| Primary Target & Potency | Selective p38α inhibitor; IC₅₀ = 5 nM [1]. | Varying selectivity; earlier compounds (e.g., SB202190) are potent but less selective, leading to off-target effects [2] [3]. |
| Selectivity | Excellent in vivo selectivity; designed to avoid off-target effects on other kinases [4]. | Many predecessors lacked in vivo selectivity, limiting their use as research probes and therapeutics [4] [2]. |
| Proposed Binding Mode | Information not explicit in search results; highly dependent on chemical structure. | Can bind in different modes; DFG-in (associated with lower potency) or DFG-out (associated with high potency, used in specific MAPK13 inhibitors) [5]. |
| Reported In Vivo Efficacy | Effective in mouse models of rheumatoid arthritis [2] and impairs thrombus formation [6]. | Several inhibitors (e.g., Pamapimod, VX-702) advanced to clinical trials for rheumatoid arthritis but failed due to efficacy or toxicity issues [5] [2]. |
| Key Advantages | High potency, excellent selectivity, proven in vivo efficacy, valuable as a chemical biology probe [4] [2]. | - |
| Key Limitations/Challenges | - | Toxicity concerns (especially for MAPK14/p38α inhibitors), limited efficacy in clinical trials, redundancy in p38 signaling pathways [5] [2]. |
The data supporting this compound's profile comes from standard biochemical, cellular, and in vivo experiments.
The following diagram illustrates the p38 MAPK signaling pathway, showing where inhibitors like this compound act.
The high selectivity of this compound makes it an excellent chemical biology probe for validating the role of p38α in disease models without the confounding effects of off-target inhibition [4]. Research also explores targeting other p38 isoforms like MAPK13 (p38δ), which has a more restricted tissue expression and may offer a better safety profile for certain diseases like chronic obstructive pulmonary disease (COPD) and diabetes [5].
To objectively compare Skepinone-L with other alternatives, your guide should reference data obtained from the following key experiments. The table below outlines the core methodologies used for rigorous binding affinity validation.
| Method | Key Measurement | Tier of Information | Essential Experimental Controls |
|---|
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) | Gold standard for solution-phase affinity and thermodynamics [1] | - Demonstrate equilibration by showing signal invariance over time [1].
A critical best practice, often overlooked, is to vary the incubation time to prove the reaction has reached equilibrium, and to systematically vary the concentration of the limiting component to rule out titration artifacts [1]. Omitting these controls can lead to reported affinities that are incorrect by several orders of magnitude [1].
Without specific data for this compound and its competitors, you can use the following table structure to summarize quantitative findings. You would need to populate it with data extracted from primary literature and technical datasheets.
| Compound Name | Target | Assay Type | Reported KD/IC50> | Experimental Conditions | Source |
|---|---|---|---|---|---|
| This compound | p38 MAP Kinase | e.g., ITC, SPR, etc. | [Value ± SD] | e.g., Buffer, Temp, Cell Line | [Citation] |
| Competitor A | p38 MAP Kinase | (Same as above for direct comparison) | [Value ± SD] | (Identical conditions for a fair comparison) | [Citation] |
| Competitor B | p38 MAP Kinase | (Same as above for direct comparison) | [Value ± SD] | (Identical conditions for a fair comparison) | [Citation] |
Since this compound is a p38 MAPK inhibitor, a diagram illustrating its position in the signaling cascade is highly valuable. Below is a DOT script for a simplified MAPK pathway that you can customize and expand.
Diagram Title: p38 MAPK Signaling Pathway and this compound Inhibition
To build your complete guide, I suggest consulting these specific resources:
The following methodologies are standard for generating the quantitative data used in comparison tables. The core in vitro method involves incubating the drug candidate with metabolically active systems and measuring its disappearance over time [1].
| System | Description | Key Measurements |
|---|---|---|
| Liver Microsomes [2] [1] | Incubation with liver fractions containing Phase I metabolic enzymes (CYPs), fortified with NADPH. | Percentage of parent compound remaining after a set time (e.g., 30 min) [2]. In vitro half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ) can be calculated from the disappearance rate [1]. |
| Hepatocytes [1] | Incubation with intact liver cells, which contain full metabolic functionality (Phase I, Phase II, and cytosolic enzymes). | Same as above; provides a more physiologically complete picture. |
| In Vivo Pharmacokinetics (PK) [1] | Administration to live animals (e.g., rat, mouse) to study the compound's behavior in a whole organism. | Plasma Clearance (CLₚ), Half-life (T₁/₂), Volume of Distribution (Vd), and Bioavailability (F%). |
A typical metabolic stability workflow using liver microsomes can be visualized as follows:
While direct data on this compound is unavailable, general medicinal chemistry strategies for improving metabolic stability, which would be applicable to its analogs, are well-documented [1].
| Strategy | Approach | Example from Literature [1] |
|---|---|---|
| Blocking Metabolic Soft Spots | Introduce halogen atoms or other groups to sterically or electronically hinder sites of metabolism. | Introduction of halogen substituents to hinder oxidation in a spiroindolone series. |
| Reducing Lipophilicity | Modify the ring system or substituents to decrease LogP, often reducing non-specific metabolism. | Systematic modification of a cycloalkyl motif to tetrahydrofuran, which showed greater microsomal stability. |
| Bioisosteric Replacement | Replacing a metabolically labile group with a different one that has similar physicochemical properties. | Replacing an N-benzyl group with an N-phenyl group to block oxidative debenzylation. |
The relationship between in vitro metabolic stability data and in vivo pharmacokinetic parameters is a critical concept in drug development. The following diagram illustrates this predictive relationship, which is key to interpreting the data from comparison tables [1].
The table below lists the five main TNF-alpha inhibitors approved for clinical use, which are often the subjects of comparative studies. [1] [2] [3]
| Inhibitor Name | Type / Structure | Primary Approved Indications |
|---|---|---|
| Infliximab | Chimeric monoclonal antibody | Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis |
| Adalimumab | Fully human monoclonal antibody | Rheumatoid Arthritis, Juvenile Idiopathic Arthritis, Crohn's Disease, Ulcerative Colitis, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis |
| Etanercept | Fusion protein (soluble TNF receptor) | Rheumatoid Arthritis, Juvenile Idiopathic Arthritis, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis |
| Golimumab | Fully human monoclonal antibody | Rheumatoid Arthritis, Ankylosing Spondylitis, Ulcerative Colitis, Psoriatic Arthritis |
| Certolizumab pegol | PEGylated Fab' fragment of a humanized monoclonal antibody | Rheumatoid Arthritis, Crohn's Disease, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis |
While direct data on Skepinone-L is unavailable, the following points from studies on other inhibitors illustrate common evaluation methods:
The diagram below outlines the core TNF-alpha signaling pathway, which is the target of these inhibitors. [1]
To find the information you need on this compound, I suggest the following steps: